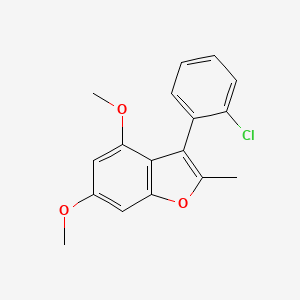
3-(2-Chlorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)-4,6-dimethoxy-2-methylbenzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a chlorophenyl group at the 3-position, two methoxy groups at the 4 and 6 positions, and a methyl group at the 2-position of the benzofuran ring
Preparation Methods
The synthesis of 3-(2-Chlorophenyl)-4,6-dimethoxy-2-methylbenzofuran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-chlorophenylacetic acid with 4,6-dimethoxy-2-methylphenol in the presence of a dehydrating agent can lead to the formation of the desired benzofuran compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
3-(2-Chlorophenyl)-4,6-dimethoxy-2-methylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the methoxy groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Chlorophenyl)-4,6-dimethoxy-2-methylbenzofuran has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials with unique properties.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-4,6-dimethoxy-2-methylbenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-(2-Chlorophenyl)-4,6-dimethoxy-2-methylbenzofuran can be compared with other similar compounds, such as:
3-(2-Chlorophenyl)-2-methylbenzofuran: Lacks the methoxy groups, which may affect its chemical reactivity and biological activity.
4,6-Dimethoxy-2-methylbenzofuran: Lacks the chlorophenyl group, which may influence its overall properties.
3-(2-Chlorophenyl)-4-methoxy-2-methylbenzofuran: Contains only one methoxy group, which may alter its chemical and biological behavior.
The uniqueness of 3-(2-Chlorophenyl)-4,6-dimethoxy-2-methylbenzofuran lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
922140-93-0 |
|---|---|
Molecular Formula |
C17H15ClO3 |
Molecular Weight |
302.7 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran |
InChI |
InChI=1S/C17H15ClO3/c1-10-16(12-6-4-5-7-13(12)18)17-14(20-3)8-11(19-2)9-15(17)21-10/h4-9H,1-3H3 |
InChI Key |
PGGUTTASSDAYBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C=C2OC)OC)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















